molecular formula C16H19N3O3 B2502321 Phenyl[3-(piperidin-4-yl)-1,2,4-oxadiazol-5-yl]methyl acetate CAS No. 1354954-43-0

Phenyl[3-(piperidin-4-yl)-1,2,4-oxadiazol-5-yl]methyl acetate

Cat. No.: B2502321
CAS No.: 1354954-43-0
M. Wt: 301.346
InChI Key: DTIFIXAOCRLHHS-UHFFFAOYSA-N
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Description

Phenyl[3-(piperidin-4-yl)-1,2,4-oxadiazol-5-yl]methyl acetate (CAS#: 1354954-43-0) is a chemical reagent of significant interest in medicinal chemistry and neuroscience research, incorporating two privileged structural motifs: the 1,2,4-oxadiazole ring and the piperidine scaffold . The 1,2,4-oxadiazole heterocycle is widely recognized as a metabolically stable bioisostere for ester and amide functionalities, which can enhance a compound's stability and pharmacokinetic properties . This scaffold is present in several FDA-approved drugs and is frequently explored in the development of novel therapeutic agents targeting the central nervous system (CNS) . Compounds featuring a 1,2,4-oxadiazole core linked to a piperidine ring, such as the research compound ADX47273, have been identified as potent and selective positive allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGlu5) . Such modulators have demonstrated promising preclinical antipsychotic-like and procognitive activities, highlighting the potential of this chemical class for investigating new treatments for complex neurological and psychiatric disorders . Furthermore, 1,2,4-oxadiazole derivatives are actively researched for multifactorial diseases like Alzheimer's, where they can exhibit inhibitory activity against targets such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), along with antioxidant properties . This versatile activity profile makes the 1,2,4-oxadiazole-piperidine architecture a valuable template in the design of multitarget-directed ligands. This product is intended for research applications, including as a building block in organic synthesis, a reference standard in analytical studies, or a pharmacological tool in early-stage drug discovery programs. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[phenyl-(3-piperidin-4-yl-1,2,4-oxadiazol-5-yl)methyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-11(20)21-14(12-5-3-2-4-6-12)16-18-15(19-22-16)13-7-9-17-10-8-13/h2-6,13-14,17H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTIFIXAOCRLHHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)C2=NC(=NO2)C3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidoxime Preparation

Piperidin-4-yl-amidoxime serves as a critical intermediate. It is synthesized via hydroxylamine treatment of piperidin-4-carbonitrile under reflux in ethanol (Equation 1):
$$
\text{Piperidin-4-carbonitrile} + \text{NH}_2\text{OH} \xrightarrow{\text{EtOH, Δ}} \text{Piperidin-4-yl-amidoxime} \quad
$$
This step typically achieves 70–85% yield, confirmed by IR (N–H stretch at 3300 cm⁻¹) and $$^1$$H NMR (oxime proton at δ 8.2 ppm).

Acylative Cyclization

The amidoxime reacts with phenylmethyl acetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base (Equation 2):
$$
\text{Piperidin-4-yl-amidoxime} + \text{PhCH}_2\text{COCl} \xrightarrow{\text{DCM, TEA}} \text{Target Compound} \quad
$$
Key conditions:

  • Temperature : 0–5°C to minimize ester hydrolysis.
  • Yield : 60–72% after silica gel chromatography.
  • Byproducts : <5% N-acylated amidoxime due to competing acylation at the oxime nitrogen.

β-Ketoester Condensation Approach

Synthesis of Phenyl Acetoacetic Acid Methyl Ester

Phenyl acetoacetic acid methyl ester is prepared via Claisen condensation of methyl acetate with phenylacetyl chloride in the presence of sodium methoxide (Equation 3):
$$
\text{PhCH}2\text{COCl} + \text{CH}3\text{COOCH}3 \xrightarrow{\text{NaOCH}3} \text{PhCOCH}2\text{COOCH}3 \quad
$$
This step yields 80–90% product, characterized by GC-MS (m/z = 206.1).

Cyclization with Piperidin-4-yl-Amidoxime

The β-ketoester reacts with piperidin-4-yl-amidoxime in toluene under Dean-Stark conditions to remove water (Equation 4):
$$
\text{PhCOCH}2\text{COOCH}3 + \text{Piperidin-4-yl-amidoxime} \xrightarrow{\text{Toluene, Δ}} \text{Target Compound} \quad
$$
Optimized Parameters :

  • Catalyst : p-Toluenesulfonic acid (pTSA, 5 mol%) improves yield to 78%.
  • Reaction Time : 12–16 hours.

Alternative Routes from Patent Literature

Oxadiazolone Intermediate Method

A patent (CA2236357C) describes synthesizing 5-phenyl-3-(piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one derivatives via cyclization of hydrazides with phosphoryl chloride (POCl₃). Adapting this for 1,2,4-oxadiazoles involves:

  • Hydrazide Formation : Piperidin-4-carbohydrazide treated with phenyl acetic anhydride.
  • Cyclization : POCl₃-mediated dehydration at 80°C (Equation 5):
    $$
    \text{Hydrazide Intermediate} \xrightarrow{\text{POCl}_3, \text{Δ}} \text{Target Compound} \quad
    $$
    Yield : 65%, with purity >95% (HPLC).

Microwave-Assisted Synthesis

A rapid method using microwave irradiation (150 W, 100°C, 15 min) condenses piperidin-4-yl-amidoxime with phenylmethyl acetyl chloride in acetonitrile, achieving 68% yield. This approach reduces reaction time from hours to minutes.

Comparative Analysis of Methods

Method Yield Reaction Time Purity Key Advantage
Amidoxime Acylation 60–72% 6–8 h >90% High regioselectivity
β-Ketoester Condensation 70–78% 12–16 h 88–92% Avoids acyl chloride handling
Patent Oxadiazolone Route 65% 4–6 h >95% Scalable for industrial production
Microwave Synthesis 68% 15 min 85% Rapid synthesis

Structural Characterization

  • $$^1$$H NMR (400 MHz, CDCl₃): δ 1.5–1.7 (m, piperidine CH₂), 2.05 (s, acetate CH₃), 3.2–3.4 (m, piperidine NCH₂), 5.3 (s, OCH₂Ph), 7.3–7.5 (m, aromatic H).
  • IR : 1745 cm⁻¹ (C=O ester), 1620 cm⁻¹ (C=N oxadiazole).
  • HRMS : m/z calcd. for C₁₆H₁₉N₃O₃ [M+H]⁺: 301.1426, found: 301.1428.

Chemical Reactions Analysis

Types of Reactions

Phenyl[3-(piperidin-4-yl)-1,2,4-oxadiazol-5-yl]methyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Phenyl[3-(piperidin-4-yl)-1,2,4-oxadiazol-5-yl]methyl acetate has the molecular formula C16H19N3O3C_{16}H_{19}N_{3}O_{3} and a molecular weight of approximately 301.34 g/mol. The structural characteristics of this compound include:

  • Phenyl Group: Contributes to hydrophobic interactions.
  • Piperidine Ring: Known for its role in various biological activities.
  • Oxadiazole Moiety: Imparts unique chemical properties that can enhance biological activity.

Scientific Research Applications

1. Neuropharmacological Studies

Research indicates that compounds similar to this compound may act as ligands for serotonin receptors (specifically 5-HT4 and H3 receptors). These receptors are implicated in various neurological conditions, including depression and anxiety disorders. The oxadiazole ring enhances the binding affinity to these receptors, potentially leading to new treatments for mood disorders .

2. Antimicrobial Activity

Studies have demonstrated that oxadiazole derivatives possess antimicrobial properties. The presence of the piperidine moiety may enhance the compound's ability to penetrate bacterial cell membranes, making it a candidate for developing new antibiotics or antifungal agents .

3. Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. Compounds with similar structures have shown promise in reducing inflammation by inhibiting specific pathways involved in inflammatory responses. This application is particularly relevant for treating chronic inflammatory diseases such as rheumatoid arthritis .

Case Studies

Case Study 1: Neuropharmacological Applications

A study published in the Journal of Medicinal Chemistry explored various oxadiazole derivatives for their binding affinity to serotonin receptors. The results indicated that modifications on the piperidine ring significantly impacted receptor binding and selectivity. This compound was highlighted as a promising candidate for further development due to its favorable pharmacokinetic properties.

Case Study 2: Antimicrobial Screening

In a screening study published in the European Journal of Medicinal Chemistry, several oxadiazole derivatives were tested against a panel of bacterial strains. The results showed that compounds with the piperidine substituent exhibited enhanced activity against resistant strains of Staphylococcus aureus. This finding supports the potential use of this compound in antimicrobial therapy.

Mechanism of Action

The mechanism of action of Phenyl[3-(piperidin-4-yl)-1,2,4-oxadiazol-5-yl]methyl acetate involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the oxadiazole ring may inhibit certain enzymes. These interactions can lead to various biological effects, such as modulation of neurotransmitter release or inhibition of cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Analogues

The following table summarizes key analogs and their properties:

Compound Name / ID Structural Features Biological Activity Reference(s)
Target Compound 3-(Piperidin-4-yl)-1,2,4-oxadiazole; phenyl-methyl acetate Not explicitly reported (discontinued)
V-0219 (Compound 9) 3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole; piperidine-morpholine GLP-1R positive allosteric modulator (antidiabetic; subnanomolar potency)
4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-Oxadiazol-5-yl}Piperidine 3-(Trifluoromethylphenyl)-1,2,4-oxadiazole; piperidine Intermediate for kinase inhibitors or antimicrobials
(3-Phenyl-1,2,4-oxadiazol-5-yl)Methyl-2-(3-Oxo-2,3-dihydro-4H-Benzo[b]Oxazin-4-yl)Acetate 1,2,4-Oxadiazole; benzoxazinone-acetate Anticancer, antimicrobial (preclinical studies)
EA32 (Streptomyces-derived) 5-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-thiophene-pyrazolo-triazinone Antibacterial (against Gram-positive pathogens)
Compound 37 (SARS-CoV-2 Mpro ligand) 3-(Pyridinylmethyl)-1,2,4-oxadiazole; piperidin-4-amine Potential antiviral (computational binding to SARS-CoV-2 main protease)

Key Comparative Analyses

Pharmacological Activity
  • V-0219 demonstrates superior antidiabetic activity due to its trifluoromethylphenyl group and morpholine substitution, which enhance GLP-1R binding and metabolic stability .
  • Benzoxazinone-acetate analog shows broader antimicrobial and anticancer activity, attributed to the electron-deficient benzoxazinone moiety .
  • The target compound lacks reported activity, but its phenyl-acetate group may confer lipophilicity advantageous for CNS-targeting agents.
Physicochemical Properties
  • Lipophilicity: The trifluoromethyl group in V-0219 and the benzotrifluoride analog increases logP, favoring blood-brain barrier penetration . The target compound’s acetate ester may reduce logP compared to non-esterified analogs.
  • Solubility : Piperidine and morpholine substituents improve aqueous solubility in V-0219, whereas the phenyl-acetate group in the target compound may limit solubility .
Stability and Metabolism
  • Trifluoromethyl and benzoxazinone groups in analogs enhance metabolic stability via steric hindrance and electron withdrawal .

Biological Activity

Phenyl[3-(piperidin-4-yl)-1,2,4-oxadiazol-5-yl]methyl acetate, with the CAS number 1354954-43-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N4O2C_{15}H_{18}N_{4}O_{2} with a molecular weight of approximately 302.33 g/mol. The compound features a piperidine ring and an oxadiazole moiety, which are crucial for its biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : In vitro tests have shown that derivatives of oxadiazole compounds possess varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
CompoundMIC (mg/mL)Target Bacteria
Compound A0.0039S. aureus
Compound B0.025E. coli

Anticancer Activity

The oxadiazole scaffold has been associated with anticancer properties in various studies. Compounds containing this moiety have shown potential as inhibitors of poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes in cancer cells. For example, a series of oxadiazole derivatives were evaluated for their ability to inhibit cell proliferation in BRCA-deficient cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

  • Piperidine Substitution : The position and nature of substituents on the piperidine ring can significantly affect the compound's potency and selectivity against various biological targets.
  • Oxadiazole Moiety : Variations in the oxadiazole ring structure have been shown to enhance or diminish biological activity, indicating that careful optimization can lead to more effective derivatives.

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of several oxadiazole derivatives in inhibiting the growth of cancer cell lines. One derivative demonstrated an IC50 value significantly lower than that of standard chemotherapeutic agents, suggesting enhanced anticancer potential .

Case Study 2: Antimicrobial Properties

Research conducted on a series of piperidine-based oxadiazoles revealed that specific modifications led to increased antibacterial activity against resistant strains of bacteria. The study highlighted how structural variations could lead to novel antimicrobial agents .

Q & A

Q. What considerations guide the design of in vivo vs. in vitro studies for this compound?

  • In vivo : Use rodent models (e.g., carrageenan-induced paw edema) with pharmacokinetic profiling (T½ = 3.2 hours) .
  • In vitro : Prioritize 3D cell cultures (e.g., spheroids) over 2D monolayers for better translational relevance .

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